Eldecalcitol
Eldecalcitol
Eldecalcitol (ED-71), a vitamin D analog, is a more potent inhibitor of bone resorption than alfacalcidol in an estrogen-deficient rat model of osteoporosis. Eldecalcitol, effectively and safely increased lumbar and hip bone mineral density (BMD) in osteoporotic patients who also received vitamin D3 supplementation.
Brand Name:
Vulcanchem
CAS No.:
104121-92-8
VCID:
VC0526976
InChI:
InChI=1S/C30H50O5/c1-20(9-6-15-29(3,4)34)24-13-14-25-22(10-7-16-30(24,25)5)11-12-23-19-26(32)28(27(33)21(23)2)35-18-8-17-31/h11-12,20,24-28,31-34H,2,6-10,13-19H2,1,3-5H3/t20?,24?,25?,26?,27?,28?,30-/m1/s1
SMILES:
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C
Molecular Formula:
C30H50O5
Molecular Weight:
490.7 g/mol
Eldecalcitol
CAS No.: 104121-92-8
Cat. No.: VC0526976
Molecular Formula: C30H50O5
Molecular Weight: 490.7 g/mol
Purity: >97% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Eldecalcitol (ED-71), a vitamin D analog, is a more potent inhibitor of bone resorption than alfacalcidol in an estrogen-deficient rat model of osteoporosis. Eldecalcitol, effectively and safely increased lumbar and hip bone mineral density (BMD) in osteoporotic patients who also received vitamin D3 supplementation. |
|---|---|
| CAS No. | 104121-92-8 |
| Molecular Formula | C30H50O5 |
| Molecular Weight | 490.7 g/mol |
| IUPAC Name | 5-[2-[(7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol |
| Standard InChI | InChI=1S/C30H50O5/c1-20(9-6-15-29(3,4)34)24-13-14-25-22(10-7-16-30(24,25)5)11-12-23-19-26(32)28(27(33)21(23)2)35-18-8-17-31/h11-12,20,24-28,31-34H,2,6-10,13-19H2,1,3-5H3/t20?,24?,25?,26?,27?,28?,30-/m1/s1 |
| Standard InChI Key | FZEXGDDBXLBRTD-YMAPZVFJSA-N |
| Isomeric SMILES | CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C |
| SMILES | CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C |
| Canonical SMILES | CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C |
| Appearance | Solid powder |
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